Vesiculosin
Description
Vesiculosin is a daphnane-type diterpenoid first isolated from Diarthron vesiculosum (Thymelaeaceae) by Powell et al. in 1985 . Structurally, it belongs to the daphnane family, characterized by a polycyclic scaffold with ester substituents. The molecular formula of this compound (C34H44O8) includes a unique 14-membered macrocyclic ester moiety and a conjugated dienone system . Its stereochemistry and functional groups, such as the C-5 acetyl and C-9 hydroxyl groups, contribute to its bioactivity .
This compound has been studied primarily for its cytotoxic and anti-tumor properties. It induces apoptosis in cancer cell lines by modulating protein kinase C (PKC) pathways, a mechanism shared with other daphnane diterpenoids . Unlike prostratin (a related compound), which is renowned for its antiviral activity, this compound’s research focus remains on oncology .
Properties
CAS No. |
96935-20-5 |
|---|---|
Molecular Formula |
C30H42O9 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[5,6,11,14-tetrahydroxy-4-(hydroxymethyl)-8,12-dimethyl-7-oxo-14-prop-1-en-2-yl-3-oxatetracyclo[9.4.0.02,4.06,10]pentadec-8-en-15-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C30H42O9/c1-6-7-8-9-10-11-12-13-21(32)38-24-22-25-28(16-31,39-25)26(34)30(37)20(14-18(4)23(30)33)29(22,36)19(5)15-27(24,35)17(2)3/h10-14,19-20,22,24-26,31,34-37H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
InChI Key |
GTNHSMYOEDNTOZ-AQASXUMVSA-N |
SMILES |
CCCCCC=CC=CC(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO |
Synonyms |
vesiculosin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Isothis compound differs from this compound by acetylation at C-1, C-2, and C-14, enhancing its lipophilicity .
- Wikstroelide M has a longer C-20 ester chain (C10 vs. C8 in this compound), which may improve membrane permeability .
- Prostratin , a tigliane diterpene, lacks the macrocyclic ring but shares PKC modulation activity .
Key Findings :
- This compound’s anti-tumor potency exceeds prostratin but is slightly lower than wikstroelide M, likely due to the latter’s longer ester chain enhancing target binding .
- Isothis compound ’s acetylation reduces cytotoxicity compared to this compound, suggesting that free hydroxyl groups are critical for apoptosis induction .
- Prostratin’s antiviral specificity highlights functional divergence within diterpenoids despite structural similarities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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